1-Hentriacontanol

Description

Propriétés

IUPAC Name |

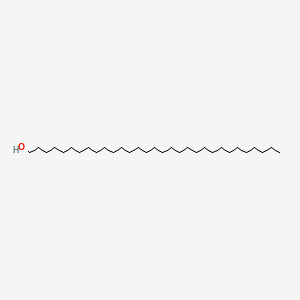

hentriacontan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H64O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32/h32H,2-31H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOBHHSRWJOKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H64O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862158 | |

| Record name | Hentriacontan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-86-5, 26444-39-3 | |

| Record name | 1-Hentriacontanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hentriacontanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hentricontanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026444393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hentricontan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hentricontanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HENTRIACONTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P76DL514D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Distribution of 1 Hentriacontanol

Plant Kingdom: Botanical Sources and Specific Species Identification

1-Hentriacontanol is synthesized by a multitude of plant species, where it is typically found as a component of the epicuticular wax. This compound has been identified in various parts of plants, including leaves, stems, flowers, and roots. Its presence has been documented in a wide array of plant families, from common agricultural crops to medicinal herbs.

Some of the notable plant species known to contain this compound include:

Gmelina arborea : A fast-growing deciduous tree.

Eclipta alba : Commonly known as the false daisy, a plant with recognized use in traditional medicine.

Dillenia indica : Often called elephant apple, this plant is native to Southeast Asia.

Solanum tuberosum : The common potato, where the compound is found in the tuber. nih.gov

Blumea lacera : A species of flowering plant in the aster family.

Bombax ceiba : Known as the red silk-cotton tree.

Polycarpon prostratum : A species of flowering plant in the carnation family.

Spermacoce articularis : A plant species found in the Rubiaceae family. nih.gov

Interactive Data Table: Plant Sources of this compound

| Plant Species | Family | Common Name |

| Gmelina arborea | Lamiaceae | Gamhar, Beechwood |

| Eclipta alba | Asteraceae | False Daisy, Bhringraj |

| Dillenia indica | Dilleniaceae | Elephant Apple |

| Solanum tuberosum | Solanaceae | Potato |

| Blumea lacera | Asteraceae | Indian Camphorweed |

| Bombax ceiba | Malvaceae | Red Silk-Cotton Tree |

| Polycarpon prostratum | Caryophyllaceae | N/A |

| Spermacoce articularis | Rubiaceae | Shaggy Buttonweed |

Role of this compound in Plant Cuticular Waxes and Surface Structures

This compound is a key constituent of plant cuticular wax, the outermost hydrophobic layer that covers the epidermis of terrestrial plants. frontiersin.orgnih.gov This wax is a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including primary alcohols, alkanes, aldehydes, ketones, and esters. frontiersin.orgmdpi.com

The primary function of the cuticular wax, and by extension this compound, is to act as a protective barrier. nih.gov Its principal roles include:

Minimizing Water Loss : The hydrophobic nature of the wax layer is crucial for preventing non-stomatal water loss, which is essential for plant survival, particularly in arid conditions. mdpi.com Studies have shown that drought conditions can lead to an increase in the total amount of cuticular wax, with a significant rise in long-chain components like C31 alkanes and related alcohols. frontiersin.org

Protection from Environmental Stress : The cuticle provides a shield against various environmental factors, including UV radiation, extreme temperatures, and mechanical damage. nih.gov

Defense Against Pathogens : This waxy layer serves as a physical barrier that can impede the entry of fungal spores and bacteria, thus playing a role in the plant's defense against pathogens. nih.gov

Distribution Patterns of this compound Across Plant Families and Genera

Analysis of the botanical sources of this compound reveals its widespread distribution across numerous plant families and genera, indicating a conserved and fundamental role. It is not restricted to a specific lineage of plants, appearing in both dicots and monocots.

Asteraceae Family : This large and widespread family of flowering plants, which includes species like Eclipta alba and Blumea lacera, is a known source of the compound.

Solanaceae Family : The nightshade family, which includes economically important crops like the potato (Solanum tuberosum), also features species that produce this compound. nih.gov

Lamiaceae Family : This family of flowering plants, which includes Gmelina arborea, is another significant source.

Other Families : The compound's presence is also confirmed in the Malvaceae (Bombax ceiba), Dilleniaceae (Dillenia indica), Caryophyllaceae (Polycarpon prostratum), and Rubiaceae (Spermacoce articularis) families. nih.gov

The broad distribution suggests that the genetic pathways for synthesizing very-long-chain fatty alcohols like this compound are ancient and have been retained across a diverse range of plant taxa due to their essential protective functions.

Other Biological Systems and Biosources of this compound

Beyond the plant kingdom, this compound has been identified in waxes produced by insects. The most well-documented source is beeswax, a complex material secreted by honey bees (Apis species) to construct their honeycombs. wikipedia.org Beeswax is a mixture of hydrocarbons, free fatty acids, esters of fatty acids, and long-chain alcohols, including this compound (also referred to as melissyl alcohol in some contexts). wikipedia.orgwikipedia.org In this context, the wax provides structural integrity to the comb and helps maintain a sterile environment within the hive.

Methodologies for Isolation and Purification of this compound from Natural Matrices

The isolation and purification of this compound from natural sources like plant material is a multi-step process that leverages the compound's physicochemical properties, particularly its hydrophobicity and solubility in organic solvents. scispace.comnih.gov

Preparation of Plant Material : The initial step involves collecting and drying the specific plant parts (e.g., leaves, stems) to reduce moisture content. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction. scispace.com

Solvent Extraction : The powdered plant material is subjected to extraction using a suitable solvent. Given that this compound is a lipophilic compound, nonpolar or intermediately polar solvents are typically employed. scispace.com

Maceration : This simple method involves soaking the plant material in a solvent (like hexane (B92381), chloroform, or ethanol) for an extended period, often with periodic agitation. nih.govnih.gov

Soxhlet Extraction : A more efficient and continuous method where the plant material is placed in a thimble and repeatedly washed with a condensed, heated solvent (e.g., ethanol, methanol). This technique allows for a thorough extraction of the desired compounds. scispace.com

Modern Techniques : Advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) may also be used to improve efficiency and reduce solvent consumption. nih.gov

Fractionation and Purification : The crude extract obtained is a complex mixture of various phytochemicals. To isolate this compound, chromatographic techniques are essential. nih.gov

Column Chromatography : The crude extract is often first subjected to column chromatography over a stationary phase like silica (B1680970) gel. A gradient of solvents with increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is used to separate the compounds based on their affinity for the stationary phase. The nonpolar fractions containing waxy components like this compound are collected.

Thin-Layer Chromatography (TLC) : TLC is used to monitor the separation process and identify the fractions containing the target compound by comparing with a known standard.

High-Performance Liquid Chromatography (HPLC) : For final purification to achieve a high degree of purity, preparative or semi-preparative HPLC is often employed.

Characterization : Once isolated, the pure compound is characterized using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to confirm its molecular structure as this compound.

Biosynthesis and Metabolic Pathways of 1 Hentriacontanol

Enzymatic Pathways in Plant Lipid Metabolism Leading to 1-Hentriacontanol

The biosynthesis of the long-chain aliphatic alcohol, this compound, is intricately linked to the broader pathways of lipid metabolism in plants. This process begins with the synthesis of very-long-chain fatty acids (VLCFAs) and culminates in their modification through specific enzymatic reactions. These pathways are crucial for the production of various components of plant cuticular waxes, which play a vital role in protecting the plant from environmental stresses.

Elongation of Very Long Chain Fatty Acids (VLCFAs)

The backbone of this compound is a 31-carbon chain, which is derived from a C32 very-long-chain fatty acid. The synthesis of VLCFAs, defined as fatty acids with chain lengths of 20 carbons or more, occurs in the endoplasmic reticulum (ER). This process is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE). The FAE complex catalyzes a four-step cycle, adding two-carbon units from malonyl-CoA to a pre-existing long-chain acyl-CoA primer, typically C16 or C18-CoA.

The four key enzymatic reactions in each elongation cycle are:

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this is the initial and rate-limiting step, which determines the substrate specificity for the acyl-CoA primer.

Reduction: The resulting β-ketoacyl-CoA is then reduced by a β-ketoacyl-CoA reductase (KCR).

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.

Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer.

This cycle is repeated until the desired chain length, in this case, a C32 acyl-CoA, is achieved.

| Enzyme | Reaction Catalyzed | Substrate | Product |

| β-ketoacyl-CoA synthase (KCS) | Condensation of acyl-CoA with malonyl-CoA | Cn-acyl-CoA, Malonyl-CoA | β-ketoacyl-CoA |

| β-ketoacyl-CoA reductase (KCR) | Reduction of the β-keto group | β-ketoacyl-CoA | β-hydroxyacyl-CoA |

| β-hydroxyacyl-CoA dehydratase (HCD) | Dehydration | β-hydroxyacyl-CoA | trans-2,3-enoyl-CoA |

| Enoyl-CoA reductase (ECR) | Reduction of the double bond | trans-2,3-enoyl-CoA | Cn+2-acyl-CoA |

Acyl Reduction and Decarbonylation Pathways

Once the C32 VLCFA is synthesized, it can enter one of two primary modification pathways to produce cuticular wax components: the acyl reduction pathway or the decarbonylation pathway. This compound, being a primary alcohol, is a product of the acyl reduction pathway.

In the acyl reduction pathway , the C32 acyl-CoA is reduced to a primary alcohol by the action of a fatty acyl-CoA reductase (FAR). This enzyme catalyzes the two-step reduction of the fatty acyl-CoA, first to an aldehyde intermediate and then to the corresponding alcohol. This pathway typically produces even-numbered long-chain alcohols. However, the formation of odd-chained alcohols like this compound (C31) is less common in this pathway and the precise mechanism for the generation of the C31 precursor is still under investigation, though it may involve the reduction of a C31 acyl-CoA.

The decarbonylation pathway , in contrast, leads to the formation of odd-numbered alkanes, secondary alcohols, and ketones. This pathway involves the reduction of a VLCFA-CoA to an aldehyde, followed by the removal of a carbonyl group to form an alkane with one less carbon atom. This alkane can then be further oxidized to a secondary alcohol and a ketone.

Metabolic Transformations and Fates of this compound in Biological Systems

Once synthesized, this compound is incorporated into the cuticular wax layer on the plant surface. As a component of this protective barrier, its primary fate is to remain as a structural element. However, like other components of the cuticle, it can be subject to environmental degradation.

Within biological systems, long-chain primary alcohols can be metabolically transformed. The primary route of metabolism involves oxidation back to the corresponding fatty acid. This process is generally a two-step reaction:

Oxidation to an aldehyde: A long-chain alcohol dehydrogenase or a long-chain alcohol oxidase can catalyze the oxidation of this compound to its corresponding aldehyde, hentriacontanal.

Oxidation to a fatty acid: The resulting aldehyde is then further oxidized to hentriacontanoic acid by an aldehyde dehydrogenase.

Once converted to the fatty acid, it can potentially be broken down further for energy through the β-oxidation pathway, although the degradation of such very-long-chain fatty acids is a complex process. In some microorganisms, cytochrome P450 monooxygenases are also involved in the initial hydroxylation of long-chain alkanes and alcohols, initiating their degradation.

Comparative Biosynthesis of this compound and Related Aliphatic Compounds (e.g., Mycolic Acid Synthesis)

The biosynthesis of this compound in plants and the synthesis of mycolic acids in Mycobacterium species present an interesting comparison of how different organisms produce very long-chain aliphatic compounds. While both pathways involve the elongation of fatty acids, the enzymatic machinery and the final steps of their synthesis are distinctly different.

Mycolic acids are very long α-alkyl, β-hydroxy fatty acids that are major components of the mycobacterial cell wall. Their biosynthesis involves two distinct fatty acid synthase (FAS) systems:

FAS-I: A multifunctional enzyme that synthesizes C16-C18 and C24-C26 fatty acids.

FAS-II: A multi-enzyme complex that elongates the C16-C18 fatty acids produced by FAS-I to generate the long meromycolate chain (typically C50-C60).

The final step in mycolic acid synthesis is a Claisen-type condensation reaction catalyzed by a polyketide synthase-like enzyme, Pks13. This reaction condenses the C24-C26 fatty acid (the α-branch) with the long meromycolate chain to form a β-keto mycolate, which is then reduced to the final β-hydroxy mycolic acid.

The following table provides a comparative overview of the key features of this compound and mycolic acid biosynthesis:

| Feature | This compound Biosynthesis (Plants) | Mycolic Acid Biosynthesis (Mycobacterium) |

| Primary Elongation System | Fatty Acid Elongase (FAE) complex | Fatty Acid Synthase-I (FAS-I) and Fatty Acid Synthase-II (FAS-II) |

| Precursors | C16-C18 acyl-CoA | Acetyl-CoA |

| Carbon Chain Extension | Addition of 2-carbon units from malonyl-CoA | Addition of 2-carbon units from malonyl-ACP |

| Final Condensation/Reduction | Reduction of a C32 acyl-CoA by Fatty Acyl-CoA Reductase (FAR) | Claisen-type condensation of two fatty acid chains by Pks13, followed by reduction |

| Key Enzymes | KCS, KCR, HCD, ECR, FAR | FAS-I, FAS-II complex (e.g., KasA, KasB), Pks13 |

| Final Product Structure | Long-chain primary alcohol (C31H64O) | Very long α-alkyl, β-hydroxy fatty acid (e.g., C80H160O3) |

Biological Activities and Preclinical Investigations of 1 Hentriacontanol

Antioxidant Activity of 1-Hentriacontanol

Free Radical Scavenging Assays

Free radical scavenging is a critical mechanism by which antioxidants protect cells from oxidative damage. Various plant species containing this compound have demonstrated significant antioxidant potential. For instance, Eclipta alba, which contains this compound, has exhibited potent antioxidant activity through DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide radical scavenging assays nih.govnih.govbibliomed.org. Similarly, Gmelina arborea, another plant where this compound is found, has shown antioxidant properties ijraset.com. Extracts from Macaranga hypoleuca, containing various flavonoids and phenolic compounds alongside other constituents, displayed strong antioxidant activity in DPPH and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, with the ethyl acetate (B1210297) fraction showing particularly high efficacy e3s-conferences.orgresearchgate.net. While these studies highlight the antioxidant capacity of plant extracts containing this compound, specific quantitative data directly attributable to isolated this compound for these assays were not found in the reviewed literature.

Inhibition of Oxidative Stress Markers

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in numerous diseases. Plant extracts containing this compound have shown promise in mitigating oxidative stress. Compounds isolated from Anneslea fragrans, a plant that includes this compound among its phytochemicals, have been shown to inhibit reactive oxygen species (ROS) and malondialdehyde (MDA) levels, while simultaneously increasing the levels of antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH) in models of oxidative stress nih.gov. Eclipta alba extracts have also been noted to reduce oxidative biomarkers in preclinical models nih.govnih.gov. Likewise, the essential oil from Citri Reticulatae Pericarpium (orange peel), which contains various beneficial compounds, demonstrated a reduction in oxidative stress by preserving SOD activity and inhibiting MDA levels scielo.br. While these findings are indicative of the potential role of compounds like this compound in managing oxidative stress, direct quantitative data specifically for this compound's effect on these markers were not identified in the surveyed studies.

Other Investigated Biological Activities of this compound

Beyond antioxidant properties, plants containing this compound have been investigated for several other therapeutic effects.

Several plant species that contain this compound have demonstrated antidiabetic potential in preclinical models. Gmelina arborea extracts have shown significant hypoglycemic activity and anti-diabetic effects in animal models, including streptozotocin (B1681764) (STZ)-induced diabetic rats ijraset.comscholarsresearchlibrary.com. Eclipta alba extracts have also been reported to lower blood glucose levels and improve insulin (B600854) levels in diabetic rat models nih.gov. Furthermore, Dillenia indica, which contains n-hentriacontanol, has exhibited significant antidiabetic activity, improving lipid profiles in diabetic rats medcraveonline.com. While these studies suggest a role for plants containing this compound in managing diabetes, direct preclinical investigations focusing solely on isolated this compound for its antidiabetic effects were not found in the reviewed literature.

The hepatoprotective properties of plants containing this compound have also been explored. Eclipta alba has shown notable hepatoprotective effects, with extracts helping to normalize liver function markers such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), and mitigating liver damage induced by carbon tetrachloride (CCl₄) nih.govnih.govsemanticscholar.orgorientjchem.org. Rourea species, which include this compound, have also demonstrated hepatoprotective activity, restoring liver function and oxidative stress markers in CCl₄-treated rats bibliomed.org. Additionally, Anneslea fragrans, a plant containing this compound, yielded compounds that significantly alleviated hepatocellular damage by reducing AST and ALT levels and inhibiting oxidative stress nih.gov. Gmelina arborea has also been associated with hepatoprotective effects ijraset.com. However, specific quantitative data detailing the hepatoprotective effects of isolated this compound were not identified in the reviewed studies.

The gastroprotective effects of plant extracts containing this compound have been investigated in various animal models of gastric ulcer. Gmelina arborea extracts have exhibited anti-ulcer activity and significant gastroprotection in rat models ijraset.com. Eclipta alba has also been noted for its gastroprotective properties nih.govscispace.com. Furthermore, the essential oil from Citri Reticulatae Pericarpium (orange peel) demonstrated gastroprotective effects by reducing gastric mucosal lesions and preserving antioxidant enzymes in the gastric mucosa scielo.br. Research into Pachira glabra leaves also indicated gastro-protective potential for its extracts researchgate.net. As with other biological activities, direct studies focusing on the gastroprotective effects of isolated this compound were not found in the literature reviewed.

Plants containing this compound have also been investigated for their wound healing capabilities. Eclipta alba leaf extracts have shown wound healing activity, with hydroalcoholic extracts demonstrating greater potency in diabetic wound models nih.govorientjchem.orgresearchgate.net. Gmelina arborea has also been reported to possess wound healing activity ijraset.com. Studies on Ziziphus mauritiana fruit extracts have indicated significant wound healing rates in excision wound models mdpi.comresearchgate.net. While these findings suggest that plants containing this compound can support wound healing, specific research detailing the wound healing efficacy of isolated this compound was not identified in the examined literature.

List of Compounds Mentioned:

this compound

Melissyl alcohol

Gmelofuran-a

Sesquiterpene

Ceryl alcohol

Beta-sitosterol

N-octacosanol

Gmelinol

Apiosylskimmin-a

Apiofuransonyl-(1→6)-beta-D-glucopyranosyl

(1.0.7)-umbelliferone

Arborone

7-oxo-dihydrogmelinol

5,7-dihydroxy-4-methoxy flavone (B191248)

Dimethyl wedelolactone

Desmethyl-wedelolactone-7 glucoside

Ecliptal

Beta-amyrin

Luteolin-7-O-glucoside

Hentriacontane

Retinol

Leptadenol

Ferulic acid

Diosmetin

Rutin

Stigmasterol

Simiarenol

Apigenin

Pregnane glycosides

Reticulin

Deniculatin

Leptaculatin

Calogenin tocopherols (B72186)

Kaempferol

Quercetin

Isorhamnetin

Aegicerin

Aegiceradienol

Gallic acid

Syringic acid

Resveratrol

1,5-dihydroxy-3-methoxy-7-methylanthraquinone

1,3,5-trihydroxy-7-methylanthraquinone

Lupeol

Hentriacontanol-1

Cholesteryl propanoate

Ascorbic acid

Trolox

Gallic acid

Dicatechin

Robidandiol

Betulin

Kaempferol-3 chlorogenic acid

Isoquercetin

Epigallocatechin-7-gallate

(+)-Catechin

Mangiferin

Ecdysteroids

Lignan glycosides

Phenolic glycosides

Isoflavonoids

Rotenoids

Hydroxychavicol

Hydroxychavicol acetate

Allylpyrocatechol

Cycloartenone

Ascorbic acid

Tocopherol

Carotene

Phenolic compounds

Flavonoids

Tannins

Steroids

Alkaloids

Glycosides

Saponins

Terpenoids

Arabinogalactan

Glucose

Myricetinhydroxy-lactone

Dihydroisorhamnetin

Hydroxylactone

Dihydro-isorrhamnetin

Hesperidin

Pa score

TGF-β1

VEGF

Type I collagen

TNF-α

IL-1β

TGFBR1

5α-reductase inhibitor

2-Thiophenecarbaldehyde

5-[5-(thien-2-yl)thien-2-yl]-Benzyl-beta-d-glucoside

Octadeca-9,12-dienoic acid methyl ester

2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-,methyl ester

Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl) ethyl ester

Dodecanoic acid

Benzenepropanoic acid

4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol

Quercetin-3-O-α-L-rhamnosyl-(1′''-6′')-(4′'-o-acetyl)-β-D-galactoside

Goniothalamin (GTN)

(R)-Goniothalamin

Styryl-lactone

Mechanisms of Action and Molecular Interactions of 1 Hentriacontanol

Influence on Membrane Dynamics and Cellular Integrity

While the general properties of long-chain alcohols suggest they can interact with cell membranes, no specific research findings or data are available that describe the influence of 1-Hentriacontanol on membrane dynamics, fluidity, or cellular integrity. Studies on other substances, such as ethanol, show that they can disrupt membrane structure and function, but these effects are compound-specific and cannot be attributed to this compound without direct experimental evidence. nih.govmdpi.com

Due to the absence of specific scientific data for this compound in these areas, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not feasible. Fulfilling the request would require fabricating information, which would violate the core requirement for accuracy.

Analytical Methodologies for 1 Hentriacontanol Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental in determining the molecular structure of 1-Hentriacontanol. By analyzing the interaction of the molecule with electromagnetic radiation, specific details about its functional groups and atomic arrangement can be ascertained.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for confirming the structure of this compound by providing information about the chemical environment of hydrogen atoms within the molecule. hku.hk The ¹H-NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons present in its long aliphatic chain.

The key diagnostic signals in the ¹H-NMR spectrum include:

A triplet signal around δ 3.6 ppm, which is characteristic of the methylene (B1212753) protons (-CH₂-) directly attached to the hydroxyl group (-OH). The splitting into a triplet is due to coupling with the adjacent methylene group. This chemical shift is consistent with similar long-chain alcohols such as 1-octanol (B28484) and 1-dodecanol. rsc.org

A broad singlet corresponding to the hydroxyl proton (-OH), the chemical shift of which can vary depending on concentration and solvent.

A complex series of signals, typically appearing as a broad multiplet around δ 1.25 ppm, which represents the bulk of the methylene protons in the long alkyl chain.

A triplet signal around δ 0.88 ppm, corresponding to the terminal methyl group (-CH₃) protons at the end of the aliphatic chain.

The integration of these peaks provides a quantitative measure of the number of protons corresponding to each signal, further confirming the molecule's structure. hku.hk

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (Terminal) | ~0.88 | Triplet (t) | 3H |

| -(CH₂)₂₈- (Chain) | ~1.25 | Multiplet (m) | 58H |

| -CH₂-CH₂OH | ~1.56 | Multiplet (m) | 2H |

| -CH₂OH | ~3.64 | Triplet (t) | 2H |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. rsc.org For this compound, the IR spectrum provides clear evidence of its primary alcohol and long-chain alkane structure.

The characteristic absorption bands in the IR spectrum of this compound are:

A strong, broad absorption band in the region of 3200–3550 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. ucla.eduyoutube.com The broadness of this peak is due to hydrogen bonding.

Strong absorption bands in the 2850–2960 cm⁻¹ region, corresponding to the C-H stretching vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups in the long aliphatic chain. vscht.cz

An absorption band around 1050–1075 cm⁻¹ attributed to the C-O stretching vibration of the primary alcohol group.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200–3550 | Strong, Broad |

| C-H (Alkane) | Stretching | 2850–2960 | Strong |

| C-O (Primary Alcohol) | Stretching | ~1060 | Medium |

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS), often in its tandem form (MS/MS), is a highly sensitive and selective technique for the quantification of this compound, particularly in biological samples. nih.govresearchgate.net The methodology involves separating volatile compounds in the gas phase using a capillary column, followed by detection and structural analysis by mass spectrometry. fmach.it

In the GC system, this compound is separated based on its boiling point and interaction with the stationary phase of the column, such as an HP-5MS column. nih.govnih.gov Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of a long-chain alcohol like this compound often shows a weak or absent molecular ion peak. libretexts.org The fragmentation pattern is characterized by:

Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).

A series of fragment ions separated by 14 mass units, corresponding to the sequential loss of methylene (-CH₂-) groups from the alkyl chain. libretexts.org

For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is employed. This involves selecting a specific precursor ion and monitoring its characteristic product ions. For the related compound 1-Triacontanol, a precursor-to-product ion transition of m/z 495.6 → 97.0 has been used for quantification in multiple-reaction monitoring (MRM) mode. nih.gov

| Parameter | Description |

|---|---|

| Chromatographic Column | Typically a non-polar capillary column (e.g., HP-5MS) nih.govresearchgate.net |

| Ionization Mode | Electron Impact (EI) |

| Key Fragmentation Pattern | Loss of alkyl chain fragments (ions separated by 14 m/z units) libretexts.org |

| MS/MS Transition (example from related 1-Triacontanol) | Precursor ion → Product ion (e.g., m/z 495.6 → 97.0) nih.gov |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of natural products, including this compound. springernature.com It is also widely used to assess the purity of synthesized or isolated compounds. basicmedicalkey.com The technique separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. basicmedicalkey.com

For a non-polar compound like this compound, reversed-phase HPLC is the most common approach. This method utilizes a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). rjptonline.org this compound, being lipophilic, has a strong affinity for the stationary phase and thus a longer retention time compared to more polar impurities.

Detection can be challenging as this compound lacks a strong UV chromophore. Therefore, universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector are more suitable. Alternatively, HPLC can be coupled with mass spectrometry (LC-MS) for both detection and structural confirmation. Preparative HPLC, which uses larger columns, can be employed to isolate significant quantities of pure this compound from extracts. springernature.comrjptonline.org

Advanced Metabolomics Approaches for Comprehensive Identification and Quantification

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. uah.edu These approaches can be used for the comprehensive identification and quantification of compounds like this compound within a complex biological context. Metabolomics strategies are generally divided into two categories: untargeted and targeted. uah.edunih.gov

Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a sample to provide a global metabolic snapshot. nih.gov Analytical platforms like LC-MS and GC-MS are used to generate complex datasets. rug.nl Statistical methods, such as principal component analysis, are then applied to identify significant differences between sample groups, which could reveal the presence and relative abundance of this compound. researchgate.net

Targeted Metabolomics: This strategy focuses on the precise measurement of a specific, predefined set of metabolites. nih.gov If this compound is a known compound of interest, a targeted LC-MS/MS or GC-MS/MS method can be developed for its accurate and sensitive quantification. This provides absolute concentration data and is crucial for understanding the compound's specific role in metabolic pathways.

These advanced metabolomics workflows allow for the detection of this compound in complex biological matrices and provide insights into its metabolic relevance.

Synthetic Chemistry and Derivatization of 1 Hentriacontanol

Chemical Synthesis Routes for 1-Hentriacontanol and its Analogues

The biosynthesis of long-chain primary alcohols like this compound typically involves the enzymatic reduction of fatty acids or their activated forms, such as fatty acyl-CoA esters. This process is often mediated by fatty acid reductases, which utilize reducing cofactors like NADPH nih.govnih.gov. For instance, in plants, enzymes such as fatty acyl-CoA reductases (FARs) are known to synthesize long-chain primary alcohols from C18 to C32 by reducing fatty acyl-CoA precursors nih.govoup.com. In mammalian systems, similar enzymatic pathways involving reductases have been identified in tissues like the sciatic nerve, where fatty acids are reduced to alcohols, requiring cofactors such as CoA and ATP, alongside NADPH nih.gov.

While specific chemical synthesis protocols for this compound are not extensively detailed in the provided literature, general chemical strategies for synthesizing long-chain primary alcohols are well-established. These typically involve:

Reduction of Fatty Acids or Esters: The corresponding fatty acid (hentriacontanoic acid) or its ester can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under appropriate conditions.

Chain Elongation: Methods like the Wittig reaction or Grignard reactions can be employed to build the long carbon chain incrementally, followed by functional group transformations to yield the primary alcohol.

Analogues of this compound, which are also long-chain primary alcohols, include compounds with varying chain lengths, such as arachidyl alcohol (C₂₀), behenyl alcohol (C₂₂), ceryl alcohol (C₂₆), and myricyl alcohol (C₃₀) google.com. Other related compounds found in nature include hentriacontanediols, which possess an additional hydroxyl group at different positions along the C31 chain gerli.com.

Table 1: General Biosynthesis and Chemical Synthesis Approaches for Long-Chain Primary Alcohols

| Pathway/Method | Key Enzymes/Reagents | Substrate | Outcome |

| Biosynthesis (Plants) | Fatty Acyl-CoA Reductases (FARs) | Fatty Acyl-CoA Esters | Long-chain primary alcohols (e.g., C₂₆, C₂₈, C₃₀, C₃₂), e.g., in cuticular wax nih.govoup.com |

| Biosynthesis (Mammals) | Fatty Acid Reductase, NADPH | Fatty Acids, Acyl-CoA | Long-chain alcohols, e.g., in sciatic nerve nih.gov |

| Chemical Synthesis (Reduction) | LiAlH₄, Catalytic Hydrogenation | Hentriacontanoic Acid or its Esters | This compound |

| Chemical Synthesis (Chain Elongation) | Wittig Reaction, Grignard Reaction | Shorter chain precursors | This compound and other long-chain alcohols |

| Natural Occurrence (Analogues) | N/A (Biological processes) | N/A | Arachidyl alcohol (C₂₀), Behenyl alcohol (C₂₂), Ceryl alcohol (C₂₆), Myricyl alcohol (C₃₀) google.com, Hentriacontanediols (C₃₁ diols) gerli.com |

Design and Synthesis of Novel this compound Derivatives

The design of novel derivatives of this compound typically aims to modify its physicochemical properties, such as solubility, polarity, and surface activity, or to introduce new functionalities for specific applications. Common derivatization strategies for primary alcohols include esterification, etherification, oxidation, or the introduction of additional functional groups.

Esterification: Reacting the hydroxyl group of this compound with carboxylic acids or their activated forms (e.g., acid chlorides, anhydrides) yields esters. For example, alkyl hydroxycinnamate esters are formed by esterifying hydroxycinnamic acids with fatty alcohols like this compound oup.com. These derivatives can alter the lipophilicity and compatibility with different matrices.

Diol Formation: While not direct derivatives of this compound itself, the natural occurrence of hentriacontanediols (C₃₁ diols) suggests that modifications involving the introduction of additional hydroxyl groups are biologically relevant gerli.com. Chemically, diols could be synthesized through various oxidation or reduction pathways of appropriate precursors.

Oxidation: Oxidation of the primary alcohol group can lead to the corresponding aldehyde (hentriacontanal) or carboxylic acid (hentriacontanoic acid), which can then serve as intermediates for further derivatization.

The synthesis of these derivatives would follow standard organic chemistry protocols. For instance, esterification reactions often employ acid catalysts or coupling agents to facilitate the formation of the ester linkage. The synthesis of novel derivatives would involve selecting appropriate starting materials and reaction conditions to achieve the desired structural modifications, potentially leading to compounds with enhanced or altered properties compared to the parent alcohol.

Table 2: Potential Derivatives of this compound and Their Modifications

| Derivative Type | Modification | Rationale for Design | Potential Property Changes |

| Esters | Esterification of the hydroxyl group | Modify polarity, solubility, lipophilicity, and compatibility with other compounds. | Increased lipophilicity (depending on the acid used), altered surface activity, potential for controlled release or prodrug formation. |

| Ethers | Etherification of the hydroxyl group | Alter polarity and chemical stability. | Increased stability against hydrolysis compared to esters, modified solubility and surface activity. |

| Aldehydes/Carboxylic Acids | Oxidation of the primary alcohol | Introduce reactive functional groups for further synthesis. | Increased polarity (acid), potential for nucleophilic addition (aldehyde), serve as intermediates for amides, esters, etc. |

| Diols | Introduction of additional hydroxyl groups | Increase polarity and water solubility, potentially alter biological interactions. | Enhanced hydrophilicity, altered hydrogen bonding capabilities, modified interaction with biological targets or formulation components. |

| Alkyl Hydroxycinnamate Esters | Esterification with hydroxycinnamic acids oup.com | Combine properties of fatty alcohols and phenolic acids. | Modified emulsifying, lubricating, and solubilizing properties; potential for antioxidant or other bioactivities associated with the cinnamate (B1238496) moiety. |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies for long-chain alcohols, including this compound, explore how variations in molecular structure influence their physical, chemical, or biological properties. For this compound itself, its long hydrophobic chain and terminal hydroxyl group contribute to its characteristic properties, such as being insoluble in water but possessing excellent dispersing, emulsifying, lubricating, and solubilizing abilities saapedia.org. It has also demonstrated antifeedant activity sci-hub.se.

General SAR trends for long-chain alcohols indicate that chain length plays a significant role in determining properties like biodegradability, solubility, and potential for bioaccumulation. For instance, while longer chain lengths (e.g., above C12) can limit water solubility, they are generally found to be rapidly biodegradable nih.gov. Quantitative Structure-Activity Relationships ((Q)SAR) have been developed to predict properties like environmental fate and acute aquatic toxicity based on chain length and other physicochemical parameters nih.govoecd.org.

When considering derivatives of this compound, SAR studies would focus on how modifications to the structure impact these properties:

Esterification: Esterifying the hydroxyl group of this compound with different fatty acids or phenolic acids would alter the molecule's polarity and hydrogen bonding capacity. For example, forming an ester with a polar acid might increase water solubility or modify its emulsifying capabilities. Conversely, esterification with a more lipophilic acid would further enhance its hydrophobic character. These changes in polarity and solubility directly influence how the molecule interacts with interfaces, biological membranes, or other molecules, affecting its performance in applications requiring dispersion or emulsification.

Introduction of Additional Hydroxyl Groups (Diols): The presence of additional hydroxyl groups, as seen in hentriacontanediols gerli.com, would significantly increase the molecule's polarity and hydrogen bonding potential. This typically leads to increased water solubility and altered interactions with biological systems, potentially influencing membrane permeability or binding to specific sites.

Chain Length and Branching: While this compound is a linear C31 alcohol, studies on other long-chain alcohols have shown that branching can also influence properties like melting point and solubility.

The SAR of this compound derivatives would therefore be investigated by correlating structural changes (e.g., type of ester, position of hydroxyl groups) with observed properties such as surface tension reduction, emulsification efficiency, or specific biological interactions like antifeedant effects.

Table 3: Structure-Property Relationships of Long-Chain Alcohols

| Structural Feature | Property/Activity | Observed Trend/Effect | Reference Context |

| Chain Length (e.g., C10-C15, C20-C40) | Water Solubility | Decreases significantly with increasing chain length nih.gov. | General trend for long-chain aliphatic alcohols. |

| Chain Length | Biodegradability | Generally rapid for chain lengths up to C18 and beyond nih.gov. | Environmental fate studies of long-chain alcohols. |

| Chain Length | Acute Aquatic Toxicity | Solubility limits observation of effects above C12; (Q)SAR models can predict toxicity based on chain length nih.gov. Inverse relationship between chain length and toxicity observed for some categories oecd.org. | Environmental risk assessment of long-chain alcohols. |

| Terminal Hydroxyl Group (–OH) | Dispersing, Emulsifying, Lubricating Abilities | Contributes to surface activity and interaction with polar/non-polar interfaces saapedia.org. | Characteristic properties of fatty alcohols like this compound. |

| Esterification of –OH | Polarity, Solubility, Surface Activity | Alters polarity and hydrogen bonding; can tune lipophilicity and emulsifying properties. | Design of derivatives like alkyl hydroxycinnamate esters oup.com; modification of properties for cosmetic or industrial applications. |

| Presence of Additional Hydroxyl Groups (Diols) | Polarity, Water Solubility | Increases polarity and water solubility, potentially altering biological interactions. | Observed in natural waxes (e.g., hentriacontanediols gerli.com); suggests modification pathways to enhance hydrophilicity. |

| This compound (as a compound) | Antifeedant Activity | Exhibits relatively strong antifeedant activity sci-hub.se. | Biological activity of the parent compound, serving as a baseline for SAR of derivatives. |

Future Perspectives and Research Directions for 1 Hentriacontanol

Elucidation of Unexplored Biological Roles and Mechanisms of 1-Hentriacontanol

While this compound is known for its structural function in plant cuticles, helping to prevent water loss and protect against pathogens, its other biological roles remain largely unexplored. ontosight.ai The compound has been identified in a variety of medicinal plants, suggesting potential pharmacological activities that are yet to be fully understood. frontiersin.orgijpsr.comphcogres.com

Future research should focus on a systematic investigation of the pharmacological properties of this compound. Studies have hinted at its potential in several areas. For instance, it has been identified as a constituent in plants with known anti-inflammatory, antioxidant, and antimicrobial properties. frontiersin.orgijpsr.com However, the specific contribution of this compound to these effects is not yet clear.

A crucial area of future research will be to determine the precise mechanisms of action through which this compound exerts its biological effects. For example, computational docking studies have suggested that this compound may interact with fungal Hsp90, indicating a potential antifungal mechanism. nih.gov Further in vitro and in vivo studies are needed to validate these computational findings and to explore other potential molecular targets. Understanding these mechanisms is fundamental to unlocking the therapeutic potential of this compound.

Table 1: Known and Potential Biological Roles of this compound

| Biological Role | Organism/System Studied | Research Finding/Indication |

| Structural Component | Plants | Integral part of cuticular waxes, preventing water loss and providing protection. ontosight.ai |

| Antifungal | Trichophyton rubrum (in silico) | Molecular docking studies suggest interaction with fungal Hsp90. nih.gov |

| Anthelmintic | Haemonchus contortus (in vivo) | Showed larvicidal effects in gerbils. nih.gov |

| Anti-inflammatory | Various Medicinal Plants (presence) | Identified in plants with traditional anti-inflammatory uses. frontiersin.org |

| Antioxidant | Various Medicinal Plants (presence) | Found in plants known for their antioxidant properties. frontiersin.org |

| Hepatoprotective | HepG2 cells (in vitro) | Isolated from Anneslea fragrans, which showed hepatoprotective effects, though this compound itself was less active than other constituents. mdpi.com |

| Reactive Oxygen Species Inhibition | In silico | Identified as a potential inhibitor of Rho Kinase, which is involved in ROS production. jksus.org |

Development of Advanced In Vitro and In Vivo Research Models for this compound Studies

To thoroughly investigate the biological activities of this compound, the development of sophisticated research models is essential. Current research has utilized a range of in vitro and in vivo systems, but more targeted and advanced models are needed to dissect its specific effects.

In vitro studies have included assays to assess cytotoxicity and hepatoprotective effects using cell lines like HepG2. mdpi.com Future in vitro research could expand to include a wider array of cell-based assays to screen for various pharmacological activities, such as anti-inflammatory, immunomodulatory, and anticancer effects. The development of three-dimensional (3D) cell culture models and organ-on-a-chip technology could provide more physiologically relevant platforms to study the effects of this compound on complex tissue structures.

In vivo research has included studies on the anthelmintic activity of this compound in gerbils infected with Haemonchus contortus. nih.gov Future in vivo studies should utilize a broader range of animal models to investigate the various potential therapeutic applications of this compound. For instance, animal models of inflammation, oxidative stress-related diseases, and infectious diseases could provide valuable insights into its efficacy and mechanisms of action.

Potential of this compound in Bioprospecting and Natural Product Drug Discovery

Bioprospecting, the search for novel compounds from natural sources for commercial development, presents a significant opportunity for this compound. scientistlive.com This long-chain fatty alcohol is found in a diverse range of plant species, many of which have a history of use in traditional medicine. frontiersin.orgijpsr.comphcogres.comdergipark.org.tr This widespread occurrence in medicinal plants suggests that this compound may contribute to their therapeutic effects and makes it a compelling candidate for further investigation in drug discovery programs. nih.gov

The process of natural product drug discovery often involves the isolation and characterization of bioactive compounds from complex mixtures. scientistlive.com this compound has been successfully isolated from various plant extracts, and its chemical structure is well-defined. researchgate.netresearchgate.net This is a critical first step in the drug discovery pipeline. Future efforts should focus on the systematic screening of this compound in a variety of bioassays to identify novel therapeutic activities. inflibnet.ac.in

Furthermore, the potential for synergistic effects with other natural compounds should not be overlooked. In some cases, the biological activity of a plant extract is due to the combined action of multiple constituents. Investigating the effects of this compound in combination with other compounds isolated from the same plant source could reveal enhanced therapeutic efficacy.

Applications of this compound in Biomaterials and Cosmeceuticals

The physical and chemical properties of this compound, particularly its long-chain hydrocarbon structure and resulting hydrophobicity, make it an interesting candidate for applications in biomaterials and cosmeceuticals. ontosight.ai

In the field of biomaterials, its lipophilic nature could be exploited in the development of novel drug delivery systems. For instance, it could be incorporated into polymeric matrices to modulate the release of hydrophobic drugs. google.com Its biocompatibility, as suggested by its presence in many edible and medicinal plants, is a significant advantage for such applications.

The cosmetic industry has already explored the use of long-chain fatty alcohols for their emollient and moisturizing properties. ontosight.aigoogle.com this compound, with its ability to form a protective barrier on surfaces, could be a valuable ingredient in skincare products designed to prevent water loss and protect the skin. ontosight.ai Its presence in a Bronze Age cosmetic preparation suggests a long history of use in this context. researchgate.net Further research is needed to fully evaluate its efficacy and safety for topical applications and to optimize its formulation in cosmeceutical products. google.com

Integration of this compound Research with Systems Biology and Omics Approaches

To gain a comprehensive understanding of the biological effects of this compound, its research should be integrated with systems biology and multi-omics approaches. frontiersin.orgbioscipublisher.com These powerful methodologies allow for a holistic view of the complex interactions within biological systems, moving beyond the study of single molecules to the analysis of entire networks of genes, proteins, and metabolites. researchgate.netrecovercovid.orgnih.gov

By employing techniques such as genomics, transcriptomics, proteomics, and metabolomics, researchers can map the global changes that occur in cells or organisms upon exposure to this compound. This can help to identify the key molecular pathways and networks that are modulated by the compound, providing crucial insights into its mechanisms of action. For example, a multi-omics approach could be used to elucidate the complex interplay of factors involved in its potential anti-inflammatory or antioxidant effects.

Integrating omics data with computational modeling can help to build predictive models of this compound's activity and to identify potential new therapeutic targets. This systems-level understanding will be instrumental in guiding future research and in realizing the full therapeutic and commercial potential of this promising natural compound.

Q & A

Q. How should researchers address ethical considerations in animal studies involving this compound?

- Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Obtain approval from institutional animal ethics committees, specifying humane endpoints (e.g., tumor size limits in oncology studies). For ecotoxicology, minimize wild specimen collection by using lab-bred models .

Q. What are the best practices for reporting negative or inconclusive results in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.